molecular formula C12H13NO4 B11876277 2-Ethyl-2-methyl-6-nitro-chroman-4-one CAS No. 886363-62-8

2-Ethyl-2-methyl-6-nitro-chroman-4-one

Cat. No.: B11876277
CAS No.: 886363-62-8
M. Wt: 235.24 g/mol
InChI Key: RTWGROIZFAOGSB-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-6-nitro-chroman-4-one: is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . It is a derivative of chromanone, featuring a nitro group at the 6th position, and ethyl and methyl groups at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Ethyl-2-methyl-6-nitro-chroman-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chromanone derivative.

    Nitration: The chromanone derivative undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Alkylation: The nitrated chromanone is then subjected to alkylation using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the ethyl and methyl groups at the 2nd position.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-6-nitro-chroman-4-one and its derivatives involves interactions with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific derivative and the biological context .

Comparison with Similar Compounds

    2-Methyl-6-nitro-chroman-4-one: Lacks the ethyl group at the 2nd position.

    2-Ethyl-6-nitro-chroman-4-one: Lacks the methyl group at the 2nd position.

    2-Ethyl-2-methyl-chroman-4-one: Lacks the nitro group at the 6th position.

Uniqueness:

2-Ethyl-2-methyl-6-nitro-chroman-4-one is unique due to the presence of both ethyl and methyl groups at the 2nd position and a nitro group at the 6th position.

Properties

IUPAC Name

2-ethyl-2-methyl-6-nitro-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-12(2)7-10(14)9-6-8(13(15)16)4-5-11(9)17-12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWGROIZFAOGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661381
Record name 2-Ethyl-2-methyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-62-8
Record name 2-Ethyl-2,3-dihydro-2-methyl-6-nitro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-methyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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